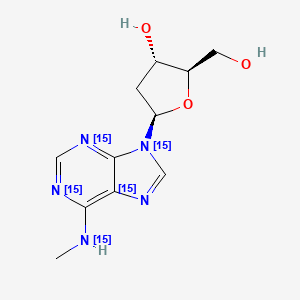
2'-Deoxy-N-methyladenosine-15N5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Deoxy-N-methyladenosine-15N5 is a modified nucleotide analog where the adenosine base is methylated and isotopically labeled with nitrogen-15. This compound is used to investigate the dynamics of nucleic acid structures and has applications in various scientific research fields .
Preparation Methods
The synthesis of 2’-Deoxy-N-methyladenosine-15N5 involves several steps, including the methylation of the adenosine base and the incorporation of nitrogen-15 isotopes. The specific synthetic routes and reaction conditions are proprietary and typically involve advanced organic synthesis techniques . Industrial production methods are not widely documented, but they likely follow similar principles with optimization for large-scale production.
Chemical Reactions Analysis
2’-Deoxy-N-methyladenosine-15N5 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups in the compound.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2’-Deoxy-N-methyladenosine-15N5 has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound for studying nucleic acid dynamics and interactions.
Biology: Helps in understanding the structure and function of nucleic acids, including DNA and RNA.
Industry: Utilized in the production of high-quality reference materials and proficiency testing.
Mechanism of Action
The mechanism of action of 2’-Deoxy-N-methyladenosine-15N5 involves its incorporation into nucleic acids, where it can influence the structure and function of these molecules. The methylation and nitrogen-15 labeling allow researchers to track and study the behavior of nucleic acids in various biological processes. Molecular targets include DNA and RNA, and pathways involved may include replication, transcription, and translation .
Comparison with Similar Compounds
Similar compounds to 2’-Deoxy-N-methyladenosine-15N5 include:
2’-Deoxy-N-methyladenosine: Lacks the nitrogen-15 labeling but has similar structural properties.
N6-Methyl-2’-deoxyadenosine: Another methylated adenosine analog without the nitrogen-15 isotope.
6-(Methylamino)purine deoxyriboside: A related compound with methylation at a different position.
The uniqueness of 2’-Deoxy-N-methyladenosine-15N5 lies in its nitrogen-15 labeling, which provides additional insights into nucleic acid dynamics and interactions .
Properties
Molecular Formula |
C11H15N5O3 |
|---|---|
Molecular Weight |
270.23 g/mol |
IUPAC Name |
(2R,3S,5R)-2-(hydroxymethyl)-5-[6-(methyl(15N)amino)purin-9-yl]oxolan-3-ol |
InChI |
InChI=1S/C11H15N5O3/c1-12-10-9-11(14-4-13-10)16(5-15-9)8-2-6(18)7(3-17)19-8/h4-8,17-18H,2-3H2,1H3,(H,12,13,14)/t6-,7+,8+/m0/s1/i12+1,13+1,14+1,15+1,16+1 |
InChI Key |
DYSDOYRQWBDGQQ-SAKOLJHCSA-N |
Isomeric SMILES |
C[15NH]C1=C2C(=[15N]C=[15N]1)[15N](C=[15N]2)[C@H]3C[C@@H]([C@H](O3)CO)O |
Canonical SMILES |
CNC1=C2C(=NC=N1)N(C=N2)C3CC(C(O3)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


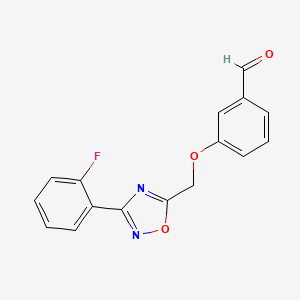
![3-Bromobenzo[d]isoxazol-5-amine](/img/structure/B12958738.png)
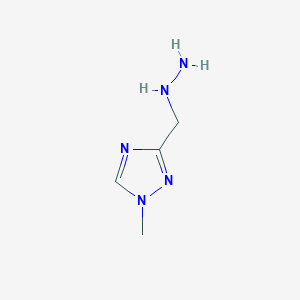
![Ethyl 2-(5-methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridin-1-yl)acetate](/img/structure/B12958744.png)
![5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carbohydrazide](/img/structure/B12958746.png)
![5-Methoxybenzo[d]isoxazole-3-carbonitrile](/img/structure/B12958758.png)
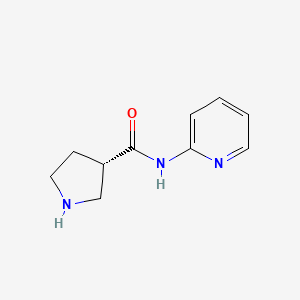
![2-Bromopyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B12958762.png)
![5-(1-Chloroethyl)furo[2,3-b]pyridine](/img/structure/B12958763.png)
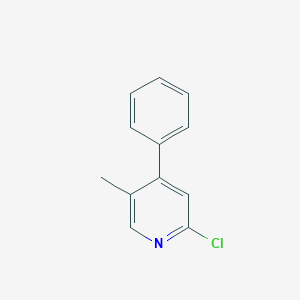
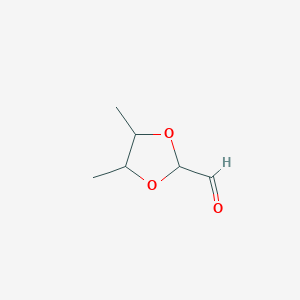
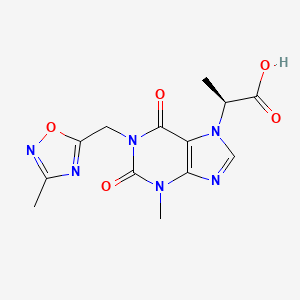
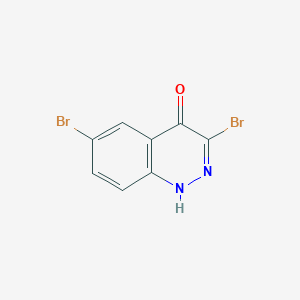
![tert-Butyl 8-hydroxy-2,5-diazaspiro[3.5]nonane-5-carboxylate](/img/structure/B12958816.png)
